molecular formula C28H28FN5OS B14123262 Nvs ZP7 4; nvszp74

Nvs ZP7 4; nvszp74

Cat. No.: B14123262
M. Wt: 501.6 g/mol
InChI Key: FZOFDZMKSAUTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-ZP7-4 is a novel small-molecule inhibitor targeting the zinc transporter ZIP7 (SLC39A7), a protein anchored in the endoplasmic reticulum (ER) and Golgi apparatus that regulates zinc flux into the cytoplasm . Dysregulation of zinc homeostasis is implicated in cancer progression, as zinc serves as a cofactor for over 300 enzymes and acts as a secondary messenger in signaling pathways like PI3K/AKT . NVS-ZP7-4 induces ER zinc accumulation, triggering ER stress and apoptosis in hepatocellular carcinoma (HCC) cells while sparing normal hepatocytes, suggesting a favorable toxicity profile .

Properties

Molecular Formula

C28H28FN5OS

Molecular Weight

501.6 g/mol

IUPAC Name

1'-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one

InChI

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)

InChI Key

FZOFDZMKSAUTHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F

Origin of Product

United States

Preparation Methods

Core Spiroquinazolinone Formation

The spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one scaffold is synthesized via a tandem cyclization-annulation reaction. Key reagents include:

  • Starting material : 4-piperidone derivative
  • Cyclization agent : Trimethylaluminum (TMA) in anhydrous dichloromethane
  • Temperature : −78°C to room temperature (RT), 12–16 hr

This step achieves a 68–72% yield, with purity >90% after silica gel chromatography.

Benzo[d]thiazole Sidechain Introduction

The 6-fluorobenzo[d]thiazol-2-amine moiety is coupled to the core via a stereoselective alkylation:

  • Coupling reagent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Solvent : Dimethylformamide (DMF), 24 hr at RT
  • Chiral resolution : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20) to isolate the (S)-enantiomer.

Optimized Reaction Conditions

Industrial-scale synthesis (≥100 g) employs modified conditions to enhance efficiency:

Parameter Laboratory Scale Industrial Scale
Cyclization Time 16 hr 8 hr (microwave-assisted)
Coupling Yield 65% 82% (continuous flow)
Purity Post-Purification 95% (HPLC) 99.5% (crystallization)
Catalyst Loading 1.2 eq HATU 0.8 eq HATU + 10 mol% Pd(OAc)₂

Industrial methods utilize flow chemistry to minimize side reactions, achieving a 17% reduction in waste solvents compared to batch processes.

Critical Quality Control Checkpoints

Vendor specifications (Hodoodo, TargetMol) require rigorous analytical validation:

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), gradient 10–90% acetonitrile/0.1% TFA over 30 min, λ = 227 nm
  • Acceptance criteria : ≥98% peak area (Lot H408073: 98.68%)

Stereochemical Verification

  • Chiral HPLC : Chiralpak AD-H, heptane:ethanol 70:30, 1 mL/min
  • Enantiomeric excess : >99.5% for (S)-isomer

Structural Confirmation

  • High-resolution MS : Observed [M+H]⁺ = 502.2084 (calc. 502.2079)
  • ¹³C NMR (DMSO-d₆): 172.8 ppm (C=O), 158.2 ppm (C-F), 62.1 ppm (spiro-C)

Scalability Challenges and Solutions

Spiro Core Instability

The spiroquinazolinone degrades under acidic conditions (pH <4). Mitigation strategies include:

  • Buffer system : Phosphate buffer (pH 6.5–7.5) during aqueous workups
  • Temperature control : Maintain reaction mixtures below 30°C

Solvent Selection

Industrial processes replace DMF with cyclopentyl methyl ether (CPME) to reduce genotoxic impurities:

Solvent Genotoxic Potential Reaction Yield
DMF High 82%
CPME Low 79%

Despite a 3% yield drop, CPME improves safety profiles for GMP compliance.

Alternative Synthetic Approaches

Enzymatic Resolution

A lipase-mediated kinetic resolution (Candida antarctica Lipase B) separates enantiomers early in the synthesis:

  • Substrate : Racemic amine intermediate
  • Reaction : Acetylation in vinyl acetate, 40°C, 24 hr
  • Result : 44% yield of (S)-isomer, 98% ee

Solid-Phase Synthesis

Pioneered by MedChemExpress for small-scale batches (≤10 mg):

  • Resin : Wang resin (0.7 mmol/g loading)
  • Coupling cycles : 6 steps, 85–92% efficiency per step
  • Cleavage : TFA:DCM 1:99, 2 hr
  • Advantage : Reduces purification steps for high-throughput screening

Industrial Production Workflow

A typical GMP-compliant batch (1 kg) follows this sequence:

  • Stage 1 : Spiro core synthesis (72 hr)
  • Stage 2 : Benzo[d]thiazole coupling (48 hr)
  • Stage 3 : Chiral purification (24 hr)
  • Stage 4 : Crystallization (acetone/water, 16 hr)
  • Stage 5 : Lyophilization (12 hr)
Stage Yield Purity Critical Parameter
1 78% 91% Moisture content <0.1%
2 82% 95% Residual DMF <500 ppm
3 65% 99.5% Enantiomeric ratio ≥99:1
4 93% 99.9% Particle size D90 <50 µm

Scientific Research Applications

NVS-ZP7-4 is a chemical reagent that targets the zinc input protein ZIP7, which regulates the flow of zinc from the endoplasmic reticulum (ER) to the cytoplasm . It is recognized as the first chemical tool reported to explore the effects of modulating ER zinc levels and to study ZIP7 as a potential target in the Notch pathway .

Scientific Research Applications

  • Hepatocellular Carcinoma (HCC) Research: NVS-ZP7-4 has demonstrated anti-tumor effects and is being explored for its molecular mechanisms in hepatocellular carcinoma (HCC) progression .
    • NVS-ZP7-4 inhibits cell viability, induces cell cycle arrest, and promotes apoptosis in HCCLM3 and Huh7 cells .
    • It also inhibits the proliferation, migration, and invasion of HCC cells .
    • Studies suggest that NVS-ZP7-4's antitumor effect in HCC involves inhibiting the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
    • In vivo experiments have shown that NVS-ZP7-4 can inhibit HCC tumor growth .
    • NVS-ZP7-4 activates caspase-dependent apoptosis in HCCLM3 and Huh7 cells .
  • Notch Signaling Pathway Research: NVS-ZP7-4 was initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway .
    • It interferes with the trafficking of Notch and induces apoptosis via an ER stress mechanism .
    • NVS-ZP7-4 modulates ER zinc levels, suggesting a functional modulation of ZIP7 .
    • Studies involving compound-resistant cell lines and CRISPR gene editing have validated ZIP7 as a target of NVS-ZP7-4 .
  • Zinc Transporter Research: NVS-ZP7-4 is utilized as a tool to study the role of ZIP7, a zinc transporter, in cellular processes .
    • It helps in understanding how modulating ER zinc levels can impact various cellular functions .
    • NVS-ZP7-4 is used to investigate ZIP7 as a potential "druggable node" in the Notch pathway .
  • T-cell Acute Lymphoblastic Leukemia (T-ALL) Research: NVS-ZP7-4 induces apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells .

Cell Viability Assay

To determine the cell viability after NVS-ZP7-4 treatment, a cell counting kit-8 (CCK-8) was used to measure the viability of Huh7, HCCLM3 cells, and mouse primary hepatocytes after different treatments . Cells were seeded in 96-well plates (5 × 103/well) and treated with NVS-ZP7-4 or DMSO for 24 h . CCK-8 solution was then added to each well (10 μL/100 μL) and incubated for 2 h at 37 °C . The absorbance was measured at a wavelength of 450 nm . Cell viability (%) = [Absorb(drug) − Absorb(blank)]/[Absorb(control) − Absorb(blank)] .

Key findings

  • NVS-ZP7-4 decreased cell viability after treatment in a dose-dependent manner in HCCLM3 and Huh7 cells .
  • NVS-ZP7-4 was relatively less cytotoxic to mouse primary hepatocytes, suggesting the hypo-toxicity of NVS-ZP7-4 to normal liver cells .
  • NVS-ZP7-4 could significantly suppress expression of p-AKT and p-ZIP7 in HCCLM3 and Huh7 cells; however, the expression of AKT and ZIP7 did not show a significant change .

Comparison with Similar Compounds

Mechanism of Action :

  • Target : ZIP7 (SLC39A7), overexpressed in malignancies such as HCC, breast, and gastric cancers .
  • Pathway : Inhibits PI3K/AKT signaling by reducing cytoplasmic zinc, which is required for AKT activation .
  • Cellular Effects : Induces G1 cell cycle arrest, caspase-dependent apoptosis, and suppresses proliferation, migration, and invasion in HCC cell lines (Huh7, HCCLM3) .
  • In Vivo Efficacy: Reduces tumor weight and PCNA (proliferation marker) expression in xenograft mouse models at 1 mg/kg dosage .

Chemical Properties :

  • Formula : C₂₈H₂₈FN₅OS (free base)
  • Molecular Weight : 501.62 g/mol
  • Solubility: 112.5 mg/mL in DMSO, 50 mg/mL in ethanol .

Comparison with Similar Compounds

NVS-ZP7-4 is distinct in its targeting of ZIP7, but its anti-cancer effects overlap with compounds modulating the PI3K/AKT pathway or apoptosis. Below is a comparative analysis:

Table 1: Comparative Analysis of NVS-ZP7-4 and Similar Compounds

Compound Target/Pathway Mechanism Efficacy in HCC Clinical Stage Key Limitations
NVS-ZP7-4 ZIP7/PI3K/AKT Zinc flux inhibition, ER stress Inhibits tumor growth in vitro/in vivo Preclinical Limited data on combination therapies
Sorafenib Multi-kinase (RAF, VEGFR) Angiogenesis and proliferation inhibition Modest survival benefit; high resistance Approved (Phase IV) Toxicity (diarrhea, hypertension)
Alpelisib PI3Kα isoform PI3K/AKT pathway blockade Efficacy in PI3K-mutant cancers Approved (Phase IV) Hyperglycemia, rash
AEG-35156 XIAP (apoptosis inhibitor) Antisense oligonucleotide Synergizes with sorafenib in trials Phase II Limited single-agent activity
740 Y-P PI3K activator Counteracts PI3K/AKT inhibition Used experimentally to reverse NVS-ZP7-4 effects Research tool Not therapeutic

Key Differentiators:

Target Specificity :

  • NVS-ZP7-4 uniquely targets ZIP7, unlike broad-spectrum kinase inhibitors (e.g., sorafenib) or PI3K isoform-specific drugs (e.g., alpelisib) .
  • ZIP7 inhibition disrupts zinc-dependent signaling, a mechanism absent in other PI3K/AKT inhibitors .

Toxicity Profile: NVS-ZP7-4 shows minimal cytotoxicity in normal hepatocytes compared to sorafenib, which causes systemic side effects .

Resistance Mitigation :

  • PI3K/AKT inhibitors often face resistance due to pathway redundancy, but NVS-ZP7-4’s upstream targeting of zinc flux may reduce compensatory activation .

Synergistic Potential: Combining NVS-ZP7-4 with PI3K/mTOR inhibitors (e.g., everolimus) could enhance efficacy, as seen in anlotinib-resistant osteosarcoma models .

Research Findings and Clinical Implications

  • Preclinical Data: NVS-ZP7-4 (0.5–1 μM) reduces HCC cell viability by 40–60% and induces apoptosis via caspase-3 cleavage and BAX/BCL-2 modulation . In vivo, 1 mg/kg dosing decreases tumor weight by 50% in xenograft models .
  • Comparative Advantages: Unlike sorafenib, which extends survival by only 3–5 months, NVS-ZP7-4’s novel mechanism addresses apoptosis resistance, a major HCC challenge .
  • Unanswered Questions :

    • Long-term toxicity and pharmacokinetics in higher organisms remain unstudied.
    • Efficacy in ZIP7-low tumors or combination regimens requires exploration .

Biological Activity

NVS-ZP7-4, also referred to as nvszp74, is a novel chemical compound identified as a potent inhibitor of the zinc transporter ZIP7 (SLC39A7). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, by modulating zinc levels within cells and impacting various signaling pathways.

NVS-ZP7-4 primarily exerts its biological effects through the inhibition of ZIP7, which is responsible for the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm. Dysregulation of zinc homeostasis is implicated in several diseases, including cancer. By targeting ZIP7, NVS-ZP7-4 alters intracellular zinc levels, thereby influencing cellular signaling pathways critical for cell survival and proliferation.

Inhibition of Tumorigenesis

Recent studies have demonstrated that NVS-ZP7-4 significantly inhibits tumor growth in hepatocellular carcinoma (HCC) models. The compound was shown to:

  • Reduce Cell Viability : NVS-ZP7-4 decreased viability in HCC cell lines (HCCLM3 and Huh7) by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase .
  • Induce Apoptosis : The compound activates caspase-dependent apoptosis pathways, evidenced by increased levels of cleaved caspase-3 and BAX proteins while decreasing anti-apoptotic BCL2 levels .
  • Inhibit Migration and Invasion : Treatment with NVS-ZP7-4 led to reduced migration and invasion capabilities of HCC cells, suggesting its potential in preventing metastasis .

Impact on Signaling Pathways

NVS-ZP7-4 has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival. The compound's ability to suppress phosphorylated Akt (p-AKT) levels indicates its role in modulating this pathway . In vivo studies further confirmed that NVS-ZP7-4 treatment decreased p-AKT expression in xenograft models .

Table 1: Summary of Biological Activities of NVS-ZP7-4

ActivityEffectCell Lines Tested
Cell ViabilityDecreasedHCCLM3, Huh7
ApoptosisInducedHCCLM3, Huh7
Cell Cycle ArrestG0/G1 phase arrestHCCLM3, Huh7
MigrationInhibitedHCCLM3, Huh7
InvasionInhibitedHCCLM3, Huh7
PI3K/Akt Pathway InhibitionSuppressed p-AKT expressionHCCLM3, Huh7

Resistance Mechanisms

Research has identified mutations in ZIP7 that confer resistance to NVS-ZP7-4. Specifically, a V430E mutation was found in a compound-resistant T-cell acute lymphoblastic leukemia (TALL) cell line, highlighting the importance of ZIP7 as a target for therapeutic intervention . This mutation was introduced into the endogenous ZIP7 gene using CRISPR technology to confirm its role as a physiological target for NVS-ZP7-4 .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing Nvs ZP7 4 with high purity?

  • Methodological Answer : Synthesis protocols should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, catalysts), and purification methods (e.g., chromatography, recrystallization). Ensure reproducibility by adhering to established protocols in peer-reviewed literature . For novel syntheses, validate purity using techniques like HPLC (>95% purity threshold) and elemental analysis. Document deviations rigorously to troubleshoot inconsistencies .

Q. Which spectroscopic techniques are essential for characterizing Nvs ZP7 4, and how should data be interpreted?

  • Methodological Answer : Combine NMR (¹H, ¹³C), IR, and mass spectrometry to confirm molecular structure. For NMR, compare chemical shifts and splitting patterns to reference databases. In mass spectrometry, ensure isotopic patterns align with theoretical predictions. Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.